molecular formula C20H21N3O4 B2397244 [(Z)-(3-nitro-4-piperidin-1-ylphenyl)methylideneamino] 4-methylbenzoate CAS No. 339019-81-7

[(Z)-(3-nitro-4-piperidin-1-ylphenyl)methylideneamino] 4-methylbenzoate

Cat. No.: B2397244
CAS No.: 339019-81-7
M. Wt: 367.405
InChI Key: PHEIYWQHQKDHRK-STZFKDTASA-N
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Description

[(Z)-(3-nitro-4-piperidin-1-ylphenyl)methylideneamino] 4-methylbenzoate is a complex organic compound with the molecular formula C20H21N3O4 . This compound is characterized by the presence of a nitro group, a piperidine ring, and a methylideneamino linkage, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-(3-nitro-4-piperidin-1-ylphenyl)methylideneamino] 4-methylbenzoate typically involves a multi-step process. The initial step often includes the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the formation of the piperidine ring through a cyclization reaction. The final step involves the condensation of the nitro-substituted aromatic compound with 4-methylbenzoic acid under specific reaction conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

[(Z)-(3-nitro-4-piperidin-1-ylphenyl)methylideneamino] 4-methylbenzoate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(Z)-(3-nitro-4-piperidin-1-ylphenyl)methylideneamino] 4-methylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(Z)-(3-nitro-4-piperidin-1-ylphenyl)methylideneamino] 4-methylbenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

[(Z)-(3-nitro-4-piperidin-1-ylphenyl)methylideneamino] 4-methylbenzoate can be compared with other similar compounds such as:

These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the presence of different substituents .

Properties

IUPAC Name

[(Z)-(3-nitro-4-piperidin-1-ylphenyl)methylideneamino] 4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-15-5-8-17(9-6-15)20(24)27-21-14-16-7-10-18(19(13-16)23(25)26)22-11-3-2-4-12-22/h5-10,13-14H,2-4,11-12H2,1H3/b21-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEIYWQHQKDHRK-STZFKDTASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)ON=CC2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O/N=C\C2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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